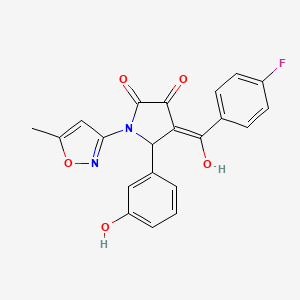
4-(4-fluorobenzoyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(4-fluorobenzoyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C21H15FN2O5 and its molecular weight is 394.358. The purity is usually 95%.
BenchChem offers high-quality 4-(4-fluorobenzoyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-fluorobenzoyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Transformations
One area of application involves the synthesis and transformations of fluorine-containing heterocyclic compounds. For instance, the synthesis of fluoro-substituted dihydropyrroles and their further conversion into various derivatives showcases the versatility of fluoro-containing compounds in organic chemistry. These transformations are crucial for developing new chemical entities with potential biological or material applications (Novikov et al., 2005).
Antimicrobial Activity
Compounds with fluorine substitutions, such as the one , have been evaluated for their antimicrobial properties. A study demonstrated the synthesis of novel fluorine-containing compounds and their evaluation against various bacterial and fungal strains, indicating promising antibacterial activities. This suggests potential applications in developing new antimicrobials (Gadakh et al., 2010).
Antitumor Properties
The compound's structural motif is related to those studied for antitumor properties. For example, fluorinated benzothiazoles have shown potent cytotoxic activities in vitro against certain cancer cell lines, highlighting the therapeutic potential of fluorine-containing compounds in oncology (Hutchinson et al., 2001).
Anti-Lung Cancer Activity
Derivatives of fluoro-substituted compounds have been synthesized and tested for their anticancer activity, particularly against lung cancer cell lines. These studies underscore the relevance of fluorine atoms in enhancing the anticancer activity of organic compounds (Hammam et al., 2005).
Environmental and Material Science
In environmental science, the degradation and transformation of fluoroanisoles by microbial enzymes have been investigated, providing insights into the biodegradation pathways of fluorinated organic pollutants (Stupperich et al., 1996). Furthermore, the design and synthesis of chiral benzoates and fluorobenzoates with specific mesomorphic properties for liquid crystal applications demonstrate the compound's potential in material science (Milewska et al., 2015).
properties
IUPAC Name |
(4E)-4-[(4-fluorophenyl)-hydroxymethylidene]-5-(3-hydroxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN2O5/c1-11-9-16(23-29-11)24-18(13-3-2-4-15(25)10-13)17(20(27)21(24)28)19(26)12-5-7-14(22)8-6-12/h2-10,18,25-26H,1H3/b19-17+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXVJJYITPLSJPO-HTXNQAPBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)N2C(C(=C(C3=CC=C(C=C3)F)O)C(=O)C2=O)C4=CC(=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NO1)N2C(/C(=C(/C3=CC=C(C=C3)F)\O)/C(=O)C2=O)C4=CC(=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-fluorobenzoyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


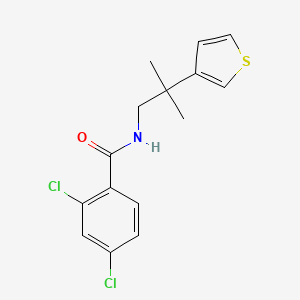
![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-[(2-methoxyphenyl)sulfamoyl]benzoate](/img/structure/B2587912.png)
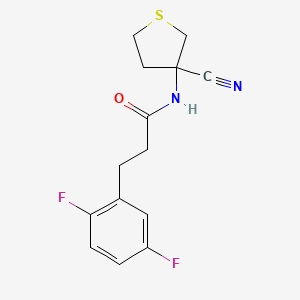
![3,6-Bis(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2587916.png)

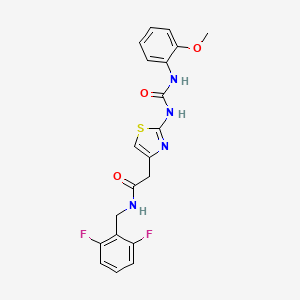
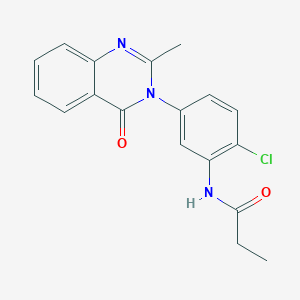
![Methyl 4-[(3,4-difluorophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate](/img/structure/B2587925.png)
![3-[[1-(1-Methyl-2-propan-2-ylimidazol-4-yl)sulfonylpiperidin-4-yl]methoxy]-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2587927.png)
![(Z)-3-[3-bromo-4-[(2-chlorophenyl)methoxy]-5-ethoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B2587928.png)
![(E)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2587930.png)

![7-Amino-5,6,7,8-tetrahydro-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one;hydrochloride](/img/structure/B2587933.png)